Fungisterol (5alpha-Ergost-7-en-3beta-ol) is a highly specific minor sterol and an essential intermediate in the ergosterol biosynthesis pathway [1]. In procurement contexts, it is primarily sourced as a high-purity analytical reference standard for GC-MS/LC-MS lipidomics and as a biochemical substrate for evaluating C5-sterol desaturase (ERG3) activity [2]. Structurally, it differs from the bulk fungal membrane component, ergosterol, by lacking the C5-C6 and C22-C23 double bonds. This structural distinction makes fungisterol a critical baseline material for laboratories profiling azole-resistant fungal strains, mapping sterol pathway bottlenecks, and conducting biophysical membrane assays where exact sterol saturation dictates lipid raft packing density[3].
Substituting fungisterol with the more abundant and cost-effective ergosterol fundamentally compromises targeted lipidomic and enzymatic assays [1]. Because fungisterol serves as the direct upstream substrate for C5-sterol desaturase, utilizing ergosterol—the downstream product—cannot replicate the specific enzyme-substrate interactions required for kinetic screening or inhibitor validation [2]. Furthermore, in the chromatographic profiling of fungal biomass or drug-treated pathogens, fungisterol provides a distinct molecular mass (m/z 400.68) and retention index that cannot be calibrated using ergosterol (m/z 396.65) [3]. For laboratories requiring quantitative reproducibility in intermediate sterol tracking, procurement of the exact fungisterol standard is mandatory.
In capillary GC-MS sterolomics workflows, fungisterol provides a distinct chromatographic profile compared to closely related fungal sterols. Fungisterol exhibits a relative retention time (RRTc) to cholesterol of 1.24 and a molecular ion of m/z 400, whereas ergosta-5,7-dienol elutes at 1.22 (m/z 398) and ergosterol elutes earlier with an m/z of 396 [1]. This precise mass and retention differentiation is critical for establishing calibration curves that accurately quantify sterol intermediates in complex biological matrices[2].
| Evidence Dimension | GC-MS Relative Retention Time (RRTc) and Mass-to-Charge Ratio |
| Target Compound Data | Fungisterol: RRTc 1.24, m/z 400 |
| Comparator Or Baseline | Ergosta-5,7-dienol: RRTc 1.22, m/z 398; Ergosterol: m/z 396 |
| Quantified Difference | +0.02 RRTc shift and +2 to +4 Da mass difference |
| Conditions | Capillary GC-MS analysis of unsaponifiable lipid fractions |
Ensures unambiguous peak integration and baseline calibration for quantifying sterol intermediates in drug-treated or mutant fungal strains.
Fungisterol is the specific endogenous substrate for the ERG3 enzyme (C5-sterol desaturase) in the ergosterol biosynthesis pathway. In enzymatic assays evaluating antifungal targets, fungisterol is strictly required to measure baseline desaturase specific activity, leading to the formation of ergosta-5,7-dienol [1]. Ergosterol, being the downstream product, exhibits 0% substrate viability in these assays, while mammalian cholesterol is similarly inactive [2]. Consequently, fungisterol cannot be substituted when screening novel inhibitors targeting the ERG3 step.
| Evidence Dimension | Enzymatic Substrate Viability (C5-Sterol Desaturase) |
| Target Compound Data | Fungisterol: Active substrate (100% baseline specific activity) |
| Comparator Or Baseline | Ergosterol / Cholesterol: 0% substrate viability |
| Quantified Difference | Absolute requirement of fungisterol for ERG3 catalytic turnover |
| Conditions | In vitro enzymatic assays for fungal sterol biosynthesis |
Procurement of the exact intermediate is absolutely required to screen and validate inhibitors targeting the ERG3 step of fungal sterol biosynthesis.
The structural differences between fungisterol and ergosterol significantly alter membrane biophysics. Fungisterol, possessing a single C7-C8 double bond and a saturated side chain, induces different lateral phase separation thresholds and membrane condensation effects compared to ergosterol, which features a conjugated C5-C7 diene and a C22-C23 unsaturated side chain [1]. In artificial liposome models, the absence of these double bonds in fungisterol alters van der Waals interactions with phospholipids, impacting membrane fluidity and susceptibility to lysis [2].
| Evidence Dimension | Membrane Fluidity and Lipid Packing Interactions |
| Target Compound Data | Fungisterol: Saturated side chain and single ring double bond alters packing density |
| Comparator Or Baseline | Ergosterol: Highly rigid structure due to conjugated diene and unsaturated side chain |
| Quantified Difference | Distinct phase separation thresholds and altered membrane fluidity profiles |
| Conditions | Synthetic liposome and lipid raft model systems |
Essential for biophysicists formulating synthetic lipid bilayers to isolate the specific effects of sterol side-chain saturation on membrane permeability.
Procured as a reference standard to quantify the accumulation of fungisterol in fungal strains treated with targeted inhibitors or in ERG3 knockout mutants, directly leveraging its distinct GC-MS retention profile [1].
Utilized as the mandatory biochemical substrate in in vitro assays evaluating the efficacy of novel C5-sterol desaturase (ERG3) inhibitors, where downstream sterols cannot function as substrates [2].
Applied in the formulation of synthetic lipid bilayers to isolate the biophysical effects of sterol side-chain saturation on membrane fluidity, contrasting directly with ergosterol-based models [3].